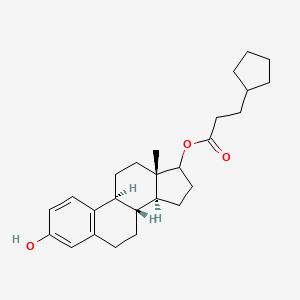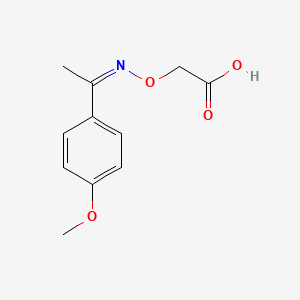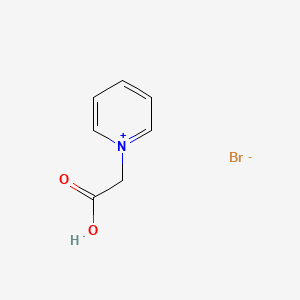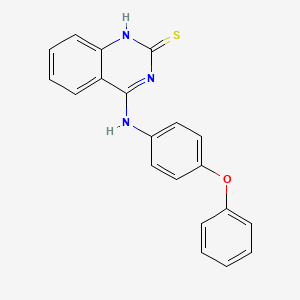
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate is a synthetic estrogen compound. It is commonly used in various medical and scientific research applications due to its potent estrogenic activity. This compound is known for its ability to mimic the effects of natural estrogen hormones in the body, making it valuable in hormone replacement therapy and other medical treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate involves several steps. One common method starts with estradiol, a naturally occurring estrogen. The estradiol undergoes esterification with cyclopentanepropanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study estrogenic activity and hormone interactions.
Biology: Employed in studies of cell signaling pathways and gene expression related to estrogen receptors.
Medicine: Utilized in hormone replacement therapy for postmenopausal women and in the treatment of certain cancers.
Industry: Applied in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to changes in gene expression and cellular responses. The compound mimics the effects of natural estrogens, promoting the growth and development of estrogen-responsive tissues.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The natural estrogen hormone from which Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate is derived.
Estrone: Another natural estrogen with similar biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
This compound is unique due to its esterified form, which provides increased stability and a longer duration of action compared to natural estrogens. This makes it particularly useful in medical applications where sustained estrogenic activity is desired.
Propiedades
Fórmula molecular |
C26H36O3 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3/t21-,22-,23+,24?,26+/m1/s1 |
Clave InChI |
UOACKFBJUYNSLK-FQFQRAIGSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110781.png)
![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110789.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14110797.png)

![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/structure/B14110807.png)
![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
![[2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate](/img/structure/B14110836.png)

